AMYL-2-METHYLBUTYRATE
Description
Nomenclature and Structural Isomerism in Research Contexts
The precise naming and structural definition of amyl-2-methylbutyrate are crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is pentyl 2-methylbutanoate. sigmaaldrich.comepa.govchemspider.comnist.gov It is also commonly referred to in scientific literature by other names such as n-amyl 2-methylbutyrate (B1264701) and butanoic acid, 2-methyl-, pentyl ester. chemspider.comnist.govnih.gov
The molecular formula of this compound is C10H20O2. epa.govchemspider.comnist.govchemsrc.com Structurally, it is the ester formed from the condensation of pentan-1-ol (amyl alcohol) and 2-methylbutanoic acid. The presence of a chiral center at the second carbon of the butanoate group gives rise to two stereoisomers: (R)- and (S)-amyl-2-methylbutyrate. This stereoisomerism is of significant interest in research, as the sensory properties of the enantiomers can differ.
Furthermore, a number of structural isomers exist, which are esters with the same molecular formula but different arrangements of atoms. These include, for example, isoamyl 2-methylbutyrate (3-methylbutyl 2-methylbutanoate) and amyl isovalerate (pentyl 3-methylbutanoate). hmdb.cathegoodscentscompany.comnist.gov Distinguishing between these isomers is a common challenge in analytical studies.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | pentyl 2-methylbutanoate sigmaaldrich.comepa.govchemspider.comnist.gov |
| Common Names | Amyl 2-methylbutyrate, n-Amyl 2-methylbutyrate chemspider.comnist.govnih.gov |
| CAS Number | 68039-26-9 sigmaaldrich.comepa.govchemspider.comnist.gov |
| Molecular Formula | C10H20O2 epa.govchemspider.comnist.govchemsrc.com |
| Molecular Weight | 172.27 g/mol sigmaaldrich.comepa.gov |
| InChI Key | RHNBXPIJLXBHMF-UHFFFAOYSA-N sigmaaldrich.comnist.gov |
Historical Perspectives on its Identification and Study in Scientific Literature
The scientific study of this compound is intrinsically linked to the broader historical investigation of flavor and fragrance compounds. The parent acid, 2-methylbutanoic acid, was first investigated in the 19th century through the oxidation of fusel alcohol components, which include amyl alcohols. wikipedia.org The synthesis of esters from such acids and alcohols became a common practice in early organic chemistry.
Scope and Significance of this compound Research in Contemporary Science
Recent studies have identified this compound as a key volatile compound in diverse food matrices. For instance, it has been detected as one of the esters contributing to the aroma of pickled chili peppers. researchgate.net Its presence has also been noted in the essential oils of certain plants, such as Ammi visnaga. academicjournals.org
The study of its isomers, like isoamyl 2-methylbutyrate, is also prominent. This isomer is a significant component of the essential oil of the Tunisian plant Ammi visnaga and is found in various fruits and beverages like apples, bananas, beer, and brandy. thegoodscentscompany.comacademicjournals.org The ability to separate and identify these closely related esters is a testament to the advancements in analytical chemistry.
The synthesis of specific enantiomers of related esters, such as (S)-2-methylbutanoic acid methyl ester, is an active area of research, often employing enzymatic methods with lipases to achieve high enantioselectivity. researchgate.net This research is driven by the differing sensory properties of the enantiomers and the desire to produce nature-identical flavor compounds.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless clear liquid | thegoodscentscompany.com |
| Boiling Point | 194.00 to 195.00 °C | thegoodscentscompany.com |
| Density | 0.872 g/cm³ | chemsrc.com |
| Flash Point | 156.00 °F (68.89 °C) | thegoodscentscompany.com |
| Refractive Index | 1.41200 to 1.41600 @ 20.00 °C | thegoodscentscompany.com |
| Specific Gravity | 0.85800 to 0.86400 @ 25.00 °C | thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-12-10(11)9(3)5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNBXPIJLXBHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867443 | |
| Record name | Butanoic acid, 2-methyl-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68039-26-9 | |
| Record name | Pentyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butanoic acid, 2-methyl-, pentyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methyl-, pentyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-methyl-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl 2-methylbutyrate | |
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Natural Occurrence and Biological Contexts of Amyl 2 Methylbutyrate
Distribution in Botanical and Fungal Systems
Amyl-2-methylbutyrate is a significant contributor to the aromatic profiles of many plants and fungi. It is found in various parts of these organisms, including fruits, essential oils, and the products of fermentation.
Presence in Fruit Volatilomes
This compound is a key volatile component in a variety of fruits, contributing to their characteristic aromas. thegoodscentscompany.comhmdb.cathegoodscentscompany.comflavscents.com Research has identified this compound in the volatilome of apples, apricots, bananas, pears, and strawberries. thegoodscentscompany.comhmdb.cathegoodscentscompany.comflavscents.com
In a study analyzing 40 apple cultivars, this compound was detected and quantified, highlighting its role in apple aroma. nih.gov For instance, the average content of this compound in the peels of the studied apple cultivars was 43.17 µg/kg. nih.gov Another study on the progeny of 'Fuji' and 'Cripps Pink' apples also reported the presence of this ester. nih.gov It has been noted as a key aroma compound in certain apple varieties. researchgate.net
The compound also plays a role in the flavor of pears. frontiersin.org It has been identified in the volatile profiles of various pear cultivars, where it contributes to the fruity and floral notes. frontiersin.org Furthermore, it is listed as a flavor ingredient present in sea buckthorn. hmdb.cafragranceu.com
Table 1: Presence of this compound in Various Fruit Volatilomes
| Fruit | Reference |
|---|---|
| Apple (Malus domestica) | thegoodscentscompany.comhmdb.cathegoodscentscompany.comflavscents.comnih.govnih.govresearchgate.netresearchgate.netacs.org |
| Apricot (Prunus armeniaca) | thegoodscentscompany.com |
| Banana (Musa sp.) | thegoodscentscompany.comhmdb.caflavscents.com |
| Pear (Pyrus sp.) | thegoodscentscompany.comfrontiersin.org |
| Strawberry (Fragaria x ananassa) | hmdb.caflavscents.com |
| Sea Buckthorn (Hippophae rhamnoides) | hmdb.cafragranceu.com |
Identification in Essential Oils
This compound is a constituent of several essential oils. It has been identified in the essential oil of Roman chamomile (Chamaemelum nobile). thegoodscentscompany.comhmdb.ca Studies on the essential oil of Ammi visnaga (L.) Lam., a traditional medicinal plant, have shown that isoamyl 2-methylbutyrate (B1264701) can be a major component, with concentrations varying based on the plant's origin. researchgate.netacademicjournals.org For example, in Tunisian varieties, it was found to be a major component alongside linalool (B1675412) and isopentyl isovalerate. academicjournals.org In some Algerian populations, 2-methylbutyl-2-methylbutyrate was also a main component. researchgate.net
The compound has also been reported in the essential oil of hop cones (Humulus lupulus L.), contributing to its complex aroma profile. mdpi.com Additionally, it is found in Layana oil from Kenya at a concentration of 2.00% and in Manuka oil from New Zealand at 0.05%. thegoodscentscompany.com It has also been detected in peppermint and spearmint oils. thegoodscentscompany.comflavscents.com
Table 2: Identification of this compound in Essential Oils
| Essential Oil Source | Part of Plant | Concentration/Presence | Reference |
|---|---|---|---|
| Roman Chamomile (Chamaemelum nobile) | Plant | Present | thegoodscentscompany.comhmdb.ca |
| Ammi visnaga (L.) Lam. | Fruits | Major component (variable) | researchgate.netacademicjournals.org |
| Hop Cones (Humulus lupulus L.) | Cones | Present (0.2%) | mdpi.com |
| Layana Oil (Artemisia afra) | - | 2.00% | thegoodscentscompany.com |
| Manuka Oil (Leptospermum scoparium) | - | 0.05% | thegoodscentscompany.com |
| Peppermint Oil (Mentha piperita) | - | Present | thegoodscentscompany.comflavscents.com |
| Spearmint Oil (Mentha spicata) | - | Present | thegoodscentscompany.comflavscents.com |
Occurrence in Fermentation Products
Fermentation processes, particularly in the production of alcoholic beverages, can generate this compound, influencing the final flavor and aroma of the product. It is found in a variety of such beverages, including beer, brandy, cider, cognac, rum, and sherry. thegoodscentscompany.comhmdb.caflavscents.com
Table 3: Occurrence of this compound in Fermentation Products
| Fermentation Product | Reference |
|---|---|
| Beer | thegoodscentscompany.comflavscents.comnih.gov |
| Brandy (Grape) | thegoodscentscompany.comflavscents.com |
| Cider | thegoodscentscompany.comhmdb.caflavscents.com |
| Cognac | thegoodscentscompany.comhmdb.caflavscents.com |
| Rum | thegoodscentscompany.comflavscents.com |
| Sherry | thegoodscentscompany.comhmdb.caflavscents.com |
| Fruit Wines | mdpi.com |
| Sea Buckthorn Beverage | nih.gov |
| Whey Spirit | scispace.com |
Detection in Animal-Derived Biological Matrices
The presence of this compound is not limited to the botanical and fungal kingdoms. It has also been detected in animal-derived biological matrices. While less common than in plants, its presence is noteworthy. For example, it has been identified in dairy products. thegoodscentscompany.com
Metabolite Status in Biological Organisms
This compound is classified as a metabolite. In plants, particularly fruits like apples, it is synthesized as part of the aroma development process. acs.org The biosynthesis of branched-chain esters such as this compound often originates from amino acids. acs.org Specifically, the 2-methylbutyl group is derived from the amino acid isoleucine. acs.orgresearchgate.net The metabolic pathway involves the conversion of isoleucine to α-keto-β-methylvalerate, which can then be further processed to form 2-methylbutanol and 2-methylbutanoic acid, the precursors for this compound. acs.orgresearchgate.net
In microorganisms like yeast, this compound is a product of secondary metabolism during fermentation. nih.gov The Ehrlich pathway is a key metabolic route where amino acids are converted into higher alcohols, which can then be esterified to form compounds like this compound. nih.gov It is considered a fatty acid ester, which is a class of carboxylic ester derivatives of a fatty acid. hmdb.cahmdb.ca
Biochemical Pathways and Enzymatic Synthesis of Amyl 2 Methylbutyrate
Biosynthetic Routes to Amyl-2-Methylbutyrate and Precursors
The synthesis of this compound relies on the convergence of pathways that generate its constituent alcohol and acyl-CoA moieties. These precursors are primarily synthesized through the catabolism of amino acids and the metabolism of lipids.
The carbon skeletons for both the alcohol (active amyl alcohol, specifically 2-methyl-1-butanol) and the acid (2-methylbutyric acid) components of this compound are derived from the catabolism of the branched-chain amino acid L-isoleucine. asm.orgresearchgate.net This conversion occurs via the Ehrlich pathway, a metabolic sequence found in organisms like yeast (Saccharomyces cerevisiae) and plants. yeastgenome.orgnih.gov
The Ehrlich pathway consists of three main steps:
Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate (KMV), by a branched-chain amino acid aminotransferase (BCAT). asm.orgresearchgate.net
Decarboxylation: The α-keto acid (KMV) is then decarboxylated to form an aldehyde, 2-methylbutanal. This reaction is catalyzed by a decarboxylase. nih.gov
Reduction or Oxidation: The resulting aldehyde, 2-methylbutanal, is a critical branch point. It can be reduced by an alcohol dehydrogenase (ADH) to form the fusel alcohol 2-methyl-1-butanol (B89646), or it can be oxidized by an aldehyde dehydrogenase (ALDH) to form 2-methylbutyric acid. nih.gov
The production of these fusel alcohols and acids is a significant contributor to the flavor and aroma profiles of fermented beverages and ripe fruits. nih.gov
Lipid metabolism, particularly the β-oxidation of fatty acids, plays a crucial role in supplying the acyl-coenzyme A (CoA) precursors necessary for ester biosynthesis. frontiersin.org While the specific 2-methylbutyryl moiety is derived from isoleucine, the final esterification step requires its activation to 2-methylbutyryl-CoA.
The β-oxidation pathway systematically breaks down fatty acids, generating a pool of short- and medium-chain acyl-CoAs. frontiersin.org These activated acyl groups are then available for the final step of ester synthesis. The process involves the following key stages:
Acyl-CoA Generation: Fatty acids are broken down into two-carbon units in the form of acetyl-CoA. This process also provides a variety of other short-chain acyl-CoAs.
Precursor Pool: This metabolic activity creates a cellular pool of diverse acyl-CoAs that can be utilized by specific enzymes for ester formation.
Esterification: The activated 2-methylbutyryl-CoA, derived from isoleucine catabolism, is condensed with an amyl alcohol by an alcohol acyltransferase (AAT) to form this compound. researchgate.netnih.gov
Therefore, while amino acid catabolism provides the unique branched-chain carbon structure, lipid metabolism provides the necessary activated acyl-CoA molecules that are substrates for the final esterification reaction. frontiersin.org
Enzymatic Mechanisms in this compound Biosynthesis
The synthesis of this compound is governed by the coordinated action of several key enzymes. These enzymes catalyze the critical steps of precursor formation and the final condensation reaction, with their specificity and activity levels directly influencing the final yield of the ester.
The final and rate-limiting step in the biosynthesis of this compound is catalyzed by Alcohol Acyltransferases (AATs). frontiersin.org These enzymes belong to the BAHD superfamily and are responsible for the condensation of an alcohol with an acyl-CoA to form an ester and coenzyme A. nih.gov
AATs are characterized by their broad substrate specificity, enabling them to utilize a wide variety of alcohols and acyl-CoAs. nih.govnih.gov This promiscuity is a key reason for the vast diversity of volatile esters found in nature. The specific profile of esters produced in a given fruit or organism is determined by two main factors:
The relative availability of different alcohol and acyl-CoA substrates. nih.gov
The substrate preference and expression levels of the specific AAT enzymes present. frontiersin.orgnih.gov
In the context of this compound synthesis, an AAT enzyme facilitates the transfer of the 2-methylbutyryl group from 2-methylbutyryl-CoA to an amyl alcohol molecule. nih.govbiorxiv.org
Pyruvate (B1213749) decarboxylase (PDC) is an enzyme traditionally known for its role in ethanol (B145695) fermentation, where it decarboxylates pyruvate to acetaldehyde. However, its isozymes have been shown to exhibit activity towards other α-keto acids, including the branched-chain α-keto acids produced during amino acid catabolism. nih.govnih.govnih.gov
In Saccharomyces cerevisiae, several PDC isozymes exist (e.g., Pdc1, Pdc5, Pdc6). semanticscholar.org Research has demonstrated that Pdc1 and Pdc5 can catalyze the decarboxylation of α-keto-β-methylvalerate (the precursor derived from isoleucine) to 2-methylbutanal. nih.govresearchgate.net This aldehyde is the direct precursor to both 2-methyl-1-butanol and 2-methylbutyric acid.
While cell extracts from yeast strains lacking all PDC genes show no detectable decarboxylation of branched-chain 2-oxo acids, surprisingly, these strains can still produce fusel alcohols. nih.govnih.gov This indicates that while PDC isozymes contribute significantly to the decarboxylation step in the Ehrlich pathway, their role is not essential, and other, potentially more specific, 2-oxo-acid decarboxylases (like Aro10 in yeast) are also involved. nih.govnih.govsemanticscholar.org
The activities of enzymes further upstream in related metabolic pathways are also critical as they control the supply of necessary precursors.
Threonine Dehydratase: Also known as threonine ammonia-lyase, this enzyme catalyzes the first committed step in the biosynthetic pathway of isoleucine in bacteria, yeast, and plants. wikipedia.org It converts L-threonine into α-ketobutyrate and ammonia. wikipedia.org This α-ketobutyrate is a crucial building block that enters the isoleucine synthesis pathway, ultimately leading to the formation of α-keto-β-methylvalerate. nih.gov Therefore, the activity of threonine dehydratase directly influences the availability of the isoleucine precursor pool, which is the ultimate source of the 2-methylbutyrate (B1264701) and active amyl alcohol moieties.
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Role in Pathway |
| Branched-Chain Amino Acid Aminotransferase | BCAT | Catalyzes the transamination of L-isoleucine to α-keto-β-methylvalerate. asm.orgresearchgate.net |
| Pyruvate Decarboxylase | PDC | Contributes to the decarboxylation of α-keto-β-methylvalerate to 2-methylbutanal. nih.govresearchgate.net |
| Alcohol Dehydrogenase | ADH | Reduces 2-methylbutanal to 2-methyl-1-butanol (active amyl alcohol). nih.gov |
| Aldehyde Dehydrogenase | ALDH | Oxidizes 2-methylbutanal to 2-methylbutyric acid. nih.gov |
| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step: condensation of 2-methylbutyryl-CoA and amyl alcohol to form this compound. frontiersin.orgnih.gov |
| Threonine Dehydratase | Converts L-threonine to α-ketobutyrate, a key precursor for L-isoleucine biosynthesis. wikipedia.org | |
| Acyl-CoA Dehydrogenase | Participates in fatty acid β-oxidation, contributing to the cellular pool of acyl-CoA molecules. frontiersin.org |
Metabolic Fate and Biotransformation of Related Amyl Derivatives
The metabolic fate of this compound is primarily understood through the study of related amyl derivatives and ester compounds. The biotransformation of such esters generally commences with hydrolysis, followed by the separate metabolism of the resulting alcohol and carboxylic acid constituents.
The initial and most crucial step in the metabolism of an ester like this compound is enzymatic hydrolysis. This reaction is catalyzed by non-specific esterases and lipases present in various tissues, including the liver, intestines, and blood. This process cleaves the ester bond, yielding amyl alcohol and 2-methylbutyric acid.
The subsequent biotransformation of these two products follows distinct pathways. The amyl alcohol moiety undergoes oxidation, a process extensively studied in related compounds like tert-amyl alcohol (TAA), a metabolite of the fuel additive tert-amyl methyl ether (TAME). nih.govnih.gov Studies on TAME show that it is first metabolized to TAA. nih.gov This alcohol is then subject to oxidation, likely mediated by cytochrome P450 enzymes, to form more polar compounds such as diols (like 2-methyl-2,3-butanediol) and carboxylic acids (like 2-hydroxy-2-methylbutyric acid and 3-hydroxy-3-methylbutyric acid). nih.gov These oxidized metabolites can then be conjugated with glucuronic acid, forming glucuronides, which are water-soluble and readily excreted in the urine. nih.govnih.gov
The 2-methylbutyric acid component, a short-chain branched fatty acid, is expected to enter endogenous metabolic pathways. Microorganisms, such as those in the rumen, can utilize 2-methylbutyrate as a precursor for the synthesis of amino acids like isoleucine through a carboxylation reaction. nih.gov In mammals, it is likely metabolized via pathways similar to those for other short-chain fatty acids, ultimately being converted to intermediates of central metabolism like acetyl-CoA or succinyl-CoA, which can then enter the citric acid cycle for energy production.
Research on the enzymatic synthesis of various flavor esters, including isoamyl butyrate (B1204436) and geranyl butyrate, highlights the role of lipases and cutinases in catalyzing the formation of ester bonds. redalyc.orgnih.govjmb.or.kr These same enzymes, working in reverse, are responsible for the hydrolytic cleavage during metabolism. The efficiency of these enzymes can be influenced by the structure of both the alcohol and the acyl portion of the ester.
The biotransformation pathways for related amyl compounds are summarized in the table below, providing a model for the expected metabolic fate of this compound.
| Compound/Metabolite | Metabolic Action | Resulting Products | Enzymes Involved (Likely) |
| This compound | Ester Hydrolysis | Amyl Alcohol, 2-Methylbutyric Acid | Esterases, Lipases |
| Tert-Amyl Methyl Ether (TAME) | Demethylation | Tert-Amyl Alcohol (TAA), Formaldehyde | Cytochrome P450 |
| Tert-Amyl Alcohol (TAA) | Oxidation | 2-Methyl-2,3-butanediol, 2-Hydroxy-2-methylbutyric acid, 3-Hydroxy-3-methylbutyric acid | Cytochrome P450 |
| 2-Methyl-2,3-butanediol | Glucuronidation | Glucuronide conjugate | UDP-glucuronosyltransferases |
| 2-Methylbutyric Acid | Carboxylation / Oxidation | Isoleucine (in some bacteria), Acetyl-CoA, Succinyl-CoA | Various |
Analytical Methodologies for Amyl 2 Methylbutyrate Research
Chromatographic Techniques for Volatile Compound Profiling
Chromatography is the cornerstone of volatile compound analysis, providing the necessary resolution to separate individual components from a complex mixture. For a compound like amyl-2-methylbutyrate, which is often present among numerous other esters, alcohols, and aldehydes, the choice of chromatographic technique is critical.
Gas chromatography-mass spectrometry (GC-MS) is a fundamental and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govnih.gov In this method, the volatile compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. Following separation, the compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.
Research on apple cultivars has demonstrated the power of GC-MS in identifying a vast array of volatile compounds. In studies of various apple peels, numerous esters have been identified, including those structurally similar to this compound, such as hexyl 2-methylbutyrate (B1264701) and butyl 2-methylbutanoate. nih.govnih.gov These studies underscore the capability of GC-MS to differentiate between various ester isomers, which is crucial for accurate aroma profiling. For instance, in a comparative analysis of 'Granny Smith' and 'Jonagold' apples, GC-MS analysis revealed distinct volatile profiles, with esters being the dominant class in 'Jonagold' apples. nih.govresearchgate.net
The quantitative analysis of this compound and related esters is also routinely performed using GC-MS. By employing internal or external standards, researchers can determine the concentration of these compounds, providing valuable data for quality control and cultivar classification. mdpi.com
| Compound Name | Chemical Class | Apple Cultivar Example(s) | Reference |
|---|---|---|---|
| Hexyl 2-methylbutyrate | Ester | Jonagold, Honeycrisp | nih.govnih.govmdpi.com |
| Butyl 2-methylbutanoate | Ester | Jonagold | nih.govresearchgate.net |
| Ethyl 2-methylbutyrate | Ester | Fuji, Elstar, Golden Reinders | nih.govmdpi.com |
| 2-Methylbutyl acetate (B1210297) | Ester | Jonagold, Fuji, Pink Lady | nih.govnih.govmdpi.com |
| Hexyl acetate | Ester | Common to many cultivars | nih.govmdpi.comnih.gov |
For exceedingly complex volatile mixtures, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers enhanced separation power. This technique utilizes two columns with different stationary phases, providing a much higher peak capacity and resolution compared to conventional one-dimensional GC-MS. The entire sample is subjected to separation in both dimensions, resulting in a structured two-dimensional chromatogram. This is particularly advantageous for separating isomeric and isobaric compounds, which can be challenging in complex matrices like fruit aromas. While specific studies focusing solely on this compound using GCxGC-MS are not prevalent, the technique's proven ability to resolve complex mixtures of esters, aldehydes, and alcohols in food and beverage analysis makes it a highly suitable and powerful tool for in-depth research on this compound.
To understand the sensory relevance of this compound, gas chromatography-olfactometry (GC-O) is employed. This technique combines the separation capabilities of GC with human sensory perception. As compounds elute from the GC column, the effluent is split, with one portion directed to a detector (like MS or FID) and the other to a sniffing port. A trained panelist assesses the odor of each eluting compound, describing its character and intensity.
Sample Preparation and Extraction Strategies
Effective sample preparation is a prerequisite for successful chromatographic analysis. The goal is to efficiently extract and concentrate the target analytes, like this compound, from the sample matrix while minimizing the co-extraction of interfering substances.
Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices. nih.govmdpi.com It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.
The choice of fiber coating is a critical parameter that influences the efficiency and selectivity of the extraction. scielo.br Different fiber materials are available, each with varying affinities for different chemical classes. For general profiling of fruit volatiles, which includes a mix of esters, alcohols, and aldehydes, a combination fiber is often preferred.
| Fiber Coating | Abbreviation | Characteristics | Target Analytes | Reference |
|---|---|---|---|---|
| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Mixed-phase fiber with broad applicability for a wide range of volatiles. | General screening of volatile and semi-volatile compounds. | mdpi.comscielo.brnih.gov |
| Polydimethylsiloxane | PDMS | Non-polar coating. | Effective for non-polar compounds like larger esters and terpenes. | nih.govscielo.br |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Porous solid adsorbent. | Efficient for trapping very small and highly volatile compounds. | redalyc.org |
| Polyacrylate | PA | Polar coating. | Suitable for the extraction of polar analytes. | nih.gov |
The optimization of HS-SPME parameters such as extraction time, temperature, and sample matrix modifications (e.g., salt addition) is crucial for achieving high sensitivity and reproducibility. nih.govmdpi.com
Liquid-liquid extraction (LLE) is a classic sample preparation technique that can be applied to the isolation of flavor compounds from liquid matrices. In LLE, the sample is mixed with an immiscible organic solvent. Analytes like this compound, which have a higher affinity for the organic solvent than the aqueous sample matrix, will partition into the organic phase. The organic layer is then collected, often concentrated, and injected into the GC-MS.
LLE has been successfully used for the analysis of volatile profiles in commercial fruit juices, allowing for the identification of a wide range of flavor compounds including esters, aldehydes, and alcohols. researchgate.net While it is a more labor-intensive and solvent-consuming method compared to HS-SPME, LLE can be effective for certain applications and can handle larger sample volumes, which may be necessary for detecting trace-level components. The choice of extraction solvent is critical, with solvents like ethyl acetate and dichloromethane (B109758) being commonly used for the extraction of moderately polar compounds like esters from aqueous-based samples such as juices and alcoholic beverages. nih.gov
Simultaneous Steam Distillation Extraction (SDE)
Simultaneous Steam Distillation Extraction (SDE) is a powerful and widely used technique for the isolation of volatile and semi-volatile organic compounds, such as this compound, from various sample matrices, particularly in the food and beverage industry. walshmedicalmedia.comup.pt The method combines steam distillation with solvent extraction, allowing for the efficient and continuous capture of aroma compounds. walshmedicalmedia.comnih.gov
In a typical SDE setup, like the Likens-Nickerson apparatus, the sample (e.g., fruit homogenate) is heated in a flask with water to generate steam, which carries the volatile compounds. walshmedicalmedia.comnih.gov Simultaneously, an organic solvent with a low boiling point is heated in a separate flask. The vapors from both flasks are condensed together, and as the condensate returns to the liquid phase, the non-polar volatile compounds are partitioned into the organic solvent layer, while the aqueous layer is returned to the sample flask. walshmedicalmedia.com This continuous process allows for the concentration of the volatile fraction, making it suitable for subsequent analysis by gas chromatography. nih.govresearchgate.net
The choice of solvent and the duration of extraction are critical parameters that must be optimized to ensure high recovery of the target analytes. up.pt For instance, pentane (B18724) is often chosen for its volatility and ability to effectively extract esters. up.pt
Table 1: Example of SDE Parameters for Volatile Ester Extraction from a Fruit Matrix
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Apparatus | Likens-Nickerson SDE | Standard for flavor and fragrance analysis. walshmedicalmedia.com |
| Sample Mass | 100 g fruit homogenate | Typical sample size for representative analysis. researchgate.net |
| Extraction Solvent | Pentane (50 mL) | Effective for extracting non-polar esters. up.pt |
| Extraction Time | 1-2 hours | Sufficient for non-fatty materials like fruit. up.pt |
| Post-Extraction | Drying over anhydrous sodium sulfate | Removes residual water from the extract. researchgate.net |
Spectroscopic and Isotopic Labeling Approaches
To delve deeper into the metabolic origins and dynamics of this compound, researchers employ advanced spectroscopic and tracing techniques. These methods provide detailed information on molecular structure and biosynthetic pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides comprehensive structural and quantitative information about metabolites in a biological sample. technologynetworks.comresearchgate.net In the context of this compound research, NMR-based metabolomics allows for the simultaneous identification and quantification of a wide range of compounds, including esters, alcohols, and precursor amino acids, within a fruit extract. nih.govresearchgate.net
¹H-NMR is the most common technique used, as the proton nucleus is highly abundant and sensitive. researchgate.net The chemical shift, signal intensity (area under the peak), and spin-spin coupling patterns in a ¹H-NMR spectrum provide a detailed fingerprint of the molecules present. technologynetworks.com However, due to the complexity of biological samples, one-dimensional spectra can be crowded. nih.gov Therefore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are routinely used to resolve overlapping signals and confirm structural assignments by showing correlations between coupled nuclei (¹H-¹H in COSY, ¹H-¹³C in HSQC). nih.govnih.gov This makes it possible to unambiguously identify this compound and its metabolic neighbors. nih.gov
Table 2: Characteristic ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Functional Groups
| Functional Group (in Ester) | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Ester α-CH | 2.0 - 2.5 | 170 - 185 (C=O) | nih.gov |
| Ester O-CH₂ (from alcohol) | 3.5 - 4.5 | 60 - 80 | nih.gov |
| Alkyl CH₃ | 0.8 - 1.0 | 10 - 25 | nih.gov |
| Alkyl CH₂ | 1.2 - 1.7 | 20 - 40 | nih.gov |
| Alkyl CH | 1.5 - 2.0 | 25 - 50 | nih.gov |
Isotopic labeling is an indispensable tool for tracing the flow of atoms through metabolic pathways, thereby elucidating the biosynthetic origins of natural products like this compound. nih.govresearchgate.net This technique involves feeding a biological system (e.g., fruit tissue) with a precursor molecule enriched with a stable isotope, most commonly Carbon-13 (¹³C). 13cflux.net
The organism metabolizes the labeled precursor, incorporating the ¹³C atoms into downstream products. 13cflux.net For this compound, which is derived from the amino acid isoleucine and an amyl alcohol, feeding experiments with [U-¹³C₆]-L-isoleucine would be informative. nih.gov After a period of incubation, the volatile compounds are extracted and analyzed, typically by Mass Spectrometry (MS) or NMR spectroscopy.
MS can detect the mass shift in the final product due to the incorporation of ¹³C, confirming the precursor-product relationship. nih.gov NMR is particularly powerful as it can pinpoint the exact location of the ¹³C labels within the molecule's carbon skeleton, providing detailed mechanistic insights into the enzymatic reactions of the biosynthetic pathway. nih.govcore.ac.uk
Table 3: Hypothetical ¹³C Isotopic Labeling Experiment for this compound Biosynthesis
| Step | Description | Expected Outcome | Analytical Method |
|---|---|---|---|
| 1. Precursor Feeding | Fruit tissue is fed with [U-¹³C₆]-L-isoleucine. | The labeled isoleucine enters the cell's metabolic pools. | N/A |
| 2. Biosynthesis | Isoleucine is metabolized to 2-methylbutyryl-CoA, which is then esterified with an amyl alcohol. | This compound is synthesized containing ¹³C atoms derived from isoleucine. | N/A |
| 3. Extraction | Volatile compounds are extracted from the fruit tissue. | A concentrated sample of volatile esters is obtained. | SDE or SPME |
| 4. Analysis | The extract is analyzed to detect the presence and position of ¹³C in this compound. | A mass increase corresponding to the incorporated ¹³C atoms; specific signals in the ¹³C-NMR spectrum are enhanced. | GC-MS, NMR |
Advanced Data Analysis and Chemometrics in Volatilomics Research
The study of the complete set of volatile organic compounds (VOCs) emitted by an organism, known as volatilomics, generates vast and complex datasets. nih.gov The analysis of compounds like this compound within this complex mixture requires advanced data analysis and chemometrics to extract meaningful biological information. researchgate.net Chemometrics employs mathematical and statistical methods to relate chemical measurements to specific sample properties.
Supervised methods, such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify the specific variables (i.e., volatile compounds) that are most responsible for the observed separation between predefined groups. nih.govresearchgate.net This allows researchers to pinpoint key aroma compounds like this compound that act as biomarkers for a particular trait, such as flavor quality or ripeness. nih.gov
Table 4: Common Chemometric Methods in Fruit Volatilomics
| Method | Type | Application in this compound Research | Reference |
|---|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised Pattern Recognition | Visualizing natural clustering of fruit samples based on their overall aroma profile, including this compound. | researchgate.netresearchgate.net |
| Hierarchical Cluster Analysis (HCA) | Unsupervised Pattern Recognition | Grouping fruit varieties based on the similarity of their volatile ester content. | mdpi.com |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised Classification | Building a model to classify fruits based on their aroma profile and identifying important discriminatory compounds. | nih.gov |
| Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | Supervised Classification | Identifying specific volatiles like this compound that are reliable markers for distinguishing between different fruit ripening stages or origins. | nih.govresearchgate.net |
Biological Activities and Functional Roles of Amyl 2 Methylbutyrate
Contribution to Flavor and Aroma Profiles
Amyl-2-methylbutyrate is a significant contributor to the flavor and aroma of various foods and beverages, largely due to its characteristic fruity and apple-like scent. myskinrecipes.comthegoodscentscompany.com
Sensory Perception and Odor Activity Values
The sensory perception of this compound is predominantly described as fruity, with specific notes of apple. myskinrecipes.comthegoodscentscompany.com Its odor has also been characterized with nuances of cherry, blueberry, and wine. flavscents.com The intensity and character of the aroma can be influenced by its concentration. flavscents.com
Role in Fruit Ripening and Quality Attributes
Volatile compounds, including esters like this compound, are crucial to the aroma profile of ripe apples. nih.govsemanticscholar.org The production of these volatiles is a key characteristic of fruit ripening and significantly influences the eating quality. cdnsciencepub.comresearchgate.net The composition and concentration of these compounds are influenced by factors such as apple variety, ripeness stage, and storage conditions. nih.govmdpi.com
During ripening, there is often a shift in the volatile profile, with esters becoming more prominent. nih.gov For example, in 'Orin' apples, the concentration of this compound was found to increase significantly as the fruit matured. semanticscholar.org Branched-chain amino acids serve as important precursors for the biosynthesis of branched-chain esters like ethyl-2-methylbutanoate in apples. cdnsciencepub.com The presence and perception of ethylene, a key plant hormone, is required for the expression of ripening-related genes and the subsequent production of many aroma volatiles in climacteric fruits like apples and melons. nih.govresearchgate.net
Table 1: Volatile Compound Content in 'Orin' Apples at Different Ripening Stages (µg/kg)
| Compound | 120 DAFB* | 140 DAFB* | 160 DAFB* | 180 DAFB* |
|---|---|---|---|---|
| Amyl 2-methylbutyrate (B1264701) | – | – | 132.70 | 257.60 |
| Hexyl propanoate | – | – | 47.82 | 422.72 |
| 2-Hexenol acetate (B1210297) | 41.09 | 11.89 | 8.08 | – |
*DAFB: Days After Full Bloom. Data extracted from a study on 'Orin' apples. semanticscholar.org
Impact on Fermented Food and Beverage Characteristics
During fermentation, yeasts and bacteria produce a wide array of secondary metabolites, including esters, that shape the final aroma of the product. mdpi.comnih.gov For example, in the fermentation of sea buckthorn juice, the content of various esters, including ethyl 2-methylbutyrate, increased significantly after 18 hours. nih.gov Similarly, studies on Spanish ciders have identified ethyl 2-methylbutyrate as a contributor to the fruity aroma. euskalsagardoa.eus The specific strains of yeast used can also influence the production of different esters. mdpi.com
Table 2: Selected Volatile Compounds in Normal and Spoiled Cider (Normalized Peak Area)
| Compound | Normal | Spoiled |
|---|---|---|
| Ethyl-2-methylbutyrate | 10.3 | 12.9 |
| Ethyl hexanoate | 233 | 179 |
| Iso-amyl alcohol | 305 | 213 |
Data adapted from a study on cider volatiles. researchgate.net
Bioactivity in Biological Systems
Beyond its role in flavor, this compound exhibits notable bioactivity, particularly as a nematicide and a potential biomarker.
Nematicidal Efficacy and Mechanisms
This compound has demonstrated nematicidal activity, specifically against the pine wood nematode (Bursaphelenchus xylophilus). cymitquimica.combiorbyt.commolnova.com Studies have shown that this and other related ester compounds can be effective in controlling this pest. researchgate.netlookchem.com The LC50 value, which represents the concentration required to kill 50% of the test population, for pentyl 2-methylbutanoate against the pine wood nematode was reported as 0.0480 mg/mL. researchgate.net
The mechanism of action for the nematicidal activity of many volatile organic compounds (VOCs) from microorganisms involves inducing severe oxidative stress in the nematodes, leading to rapid death. nih.gov While the specific mechanism for this compound has not been fully elucidated, it is part of a broader group of volatile esters that show promise as biocontrol agents against plant-parasitic nematodes. researchgate.netresearchgate.netnih.gov For example, VOCs from Bacillus atrophaeus GBSC56, which included various esters, showed high nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.gov
Table 3: LC50 Values of Selected Ester Compounds against Pine Wood Nematode
| Compound | LC50 (mg/mL) |
|---|---|
| 3-methylbutyl tiglate | 0.0218 |
| isobutyl 2-methylbutanoate | 0.0284 |
| 3-methylbutyl 2-methylbutanoate | 0.0326 |
| 3-methyl-2-butenyl 2-methylbutanoate | 0.0402 |
| pentyl 2-methylbutanoate | 0.0480 |
Data from a study on nematicidal activity of ester compounds. researchgate.net
Potential as a Biological Marker in Volatilomics
Volatilomics, a field within metabolomics, focuses on the comprehensive analysis of volatile organic compounds emitted by a biological system. researchgate.net This approach is increasingly used to identify biomarkers for various purposes, including food quality assessment, authenticity verification, and disease detection. researchgate.netexplorationpub.com The volatile profile, or "fingerprint," of a product can provide valuable information about its origin, processing, and condition. csic.esresearchgate.net
This compound and other related volatile esters can serve as potential biomarkers. For instance, the volatile profiles of different apple varieties and their derived products like juice and cider can be distinguished based on the relative abundance of specific VOCs. csic.esmdpi.com In the context of microbiology, the specific VOCs emitted by a bacterial strain could potentially be used as biomarkers to detect its presence. researchgate.net The identification of unique volatile compounds or patterns associated with specific microbial activities or food characteristics is a key goal of volatilomics research. explorationpub.comexplorationpub.com
Environmental Research Perspectives on Amyl 2 Methylbutyrate
Amyl-2-Methylbutyrate as a Volatile Organic Compound (VOC)
This compound, a fatty acid ester, is classified as a volatile organic compound (VOC) due to its physical and chemical properties that lead to a significant vapor pressure under normal atmospheric conditions. Its volatility is indicated by its boiling point, which is in the range of 194.00 to 195.00 °C at 760.00 mm Hg, and an estimated vapor pressure of 0.413000 mmHg at 25.00 °C. flavscents.com Compounds with such characteristics readily evaporate or sublimate from the liquid or solid state into the surrounding air.
VOCs, including esters like this compound, are emitted from a variety of natural and anthropogenic sources. While specific emission data for this compound is limited, related esters are known to be emitted from biogenic sources such as plants and fruits, contributing to their characteristic scents. nih.govthegoodscentscompany.com For example, vegetation is a major source of biogenic volatile organic compounds (BVOCs) that play a significant role in biosphere-atmosphere exchange. nih.gov The release of these compounds can be influenced by factors such as plant physiology and environmental stressors like wounding. mdpi.com
The properties that define this compound as a VOC are detailed in the table below.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H20O2 | flavscents.com |
| Molecular Weight | 172.2678 g/mol | flavscents.com |
| Boiling Point | 194.00 to 195.00 °C @ 760.00 mm Hg | flavscents.com |
| Vapor Pressure | 0.413000 mmHg @ 25.00 °C (estimated) | flavscents.com |
| Flash Point | 156.00 °F (68.89 °C) TCC | flavscents.com |
| Appearance | Colorless clear liquid (estimated) | flavscents.com |
Atmospheric Chemistry and Environmental Fate Considerations for Related VOCs
Once released into the atmosphere, VOCs like this compound undergo complex chemical transformations that determine their environmental fate and impact. The atmospheric lifetime and degradation pathways of these compounds are primarily governed by their reactions with key atmospheric oxidants.
Reaction with Hydroxyl Radicals (•OH): The dominant degradation pathway for many VOCs in the troposphere is reaction with the hydroxyl radical (•OH), which is produced photochemically. nih.govnist.gov For related esters, this reaction typically involves the abstraction of a hydrogen atom from the ester molecule, leading to the formation of a carbon-centered radical. rsc.orgresearchgate.net The rate of this reaction is a critical factor in determining the atmospheric lifetime of the VOC. For instance, the half-life for the reaction of methyl n-butyrate with •OH radicals is estimated to be 5 days. nih.gov The subsequent reactions of the resulting radical with oxygen (O2) initiate a cascade of chemical processes.
Atmospheric Degradation Pathways: The degradation of esters in the atmosphere can lead to the formation of a variety of secondary products, including other organic compounds and aerosols. rsc.orgresearchgate.net For example, the Cl-initiated oxidation of amyl acetate (B1210297), a related ester, has been shown to produce acetic acid, formaldehyde, acetaldehyde, propionaldehyde, and butyraldehyde. rsc.org The specific products formed depend on the structure of the parent VOC and the atmospheric conditions, such as the concentration of nitrogen oxides (NOx).
Formation of Secondary Organic Aerosol (SOA): A significant aspect of the atmospheric fate of VOCs is their potential to form secondary organic aerosol (SOA). nih.govunc.edu SOA is formed when the low-volatility products of VOC oxidation partition from the gas phase to the particle phase or when new particles are formed. copernicus.org This process is a major contributor to the atmospheric aerosol burden, which has implications for climate and air quality. unc.educopernicus.org Laboratory studies on various biogenic and anthropogenic VOCs have demonstrated their potential to form SOA, with the yield and composition of the aerosol depending on factors like the precursor VOC, oxidant concentration, and environmental conditions. nih.govcopernicus.org For example, the photooxidation of 2-methyl-3-buten-2-ol (B93329) (MBO), a biogenic VOC, can lead to SOA formation, a process that can be enhanced by aerosol acidity. nih.gov
The table below summarizes the atmospheric reaction rate constants for some VOCs related to this compound.
| Compound | Reaction with | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life | Reference |
|---|---|---|---|---|
| Methyl n-butyrate | •OH | 3 x 10⁻¹² at 25 °C | ~5 days | nih.gov |
| Amyl acetate | •OH | (6.00 ± 0.96) x 10⁻¹² | Not specified | rsc.org |
| Amyl acetate | Cl | (1.35 ± 0.14) x 10⁻¹⁰ | Not specified | rsc.org |
| 2-Methyl-2-butanol | •OH | 4.9 x 10⁻¹² at 25 °C (estimated) | ~3.3 days | nih.gov |
Role in Air Quality Studies
The atmospheric reactions of VOCs, including esters like this compound, are of significant interest in air quality studies due to their role in the formation of secondary air pollutants, namely ground-level ozone (O3) and particulate matter (PM).
Ozone Formation Potential: VOCs are key precursors to the formation of tropospheric ozone, a major component of smog. In the presence of sunlight and NOx, the oxidation of VOCs leads to the formation of peroxy radicals (RO2), which can oxidize nitric oxide (NO) to nitrogen dioxide (NO2). The subsequent photolysis of NO2 regenerates a ground-state oxygen atom that combines with molecular oxygen to form ozone. The efficiency with which a particular VOC contributes to ozone formation is known as its ozone formation potential (OFP). nih.govucr.edu While specific OFP data for this compound are not readily available, studies on other VOCs demonstrate that this potential varies widely depending on the compound's reaction rate with the hydroxyl radical and the subsequent chemical pathways. nih.gov
Contribution to Particulate Matter: As discussed previously, the oxidation of VOCs can lead to the formation of SOA, which constitutes a significant fraction of fine particulate matter (PM2.5). unc.edu PM2.5 is a regulated air pollutant due to its adverse effects on human health and its role in visibility reduction and climate. Air quality studies often focus on identifying the sources and precursors of SOA to develop effective control strategies. copernicus.org Biogenic VOCs emitted from vegetation are a major global source of SOA. nih.gov Therefore, understanding the emissions and atmospheric chemistry of compounds like this compound, which may have natural sources, is important for comprehensive air quality modeling.
Biotechnological and Synthetic Approaches for Amyl 2 Methylbutyrate Production
Microbial Fermentation and Bioconversion Strategies
The production of amyl-2-methylbutyrate through microbial processes often occurs as part of the broader synthesis of various flavor compounds during fermentation. Specific microorganisms, particularly yeasts and bacteria, play a crucial role in the generation of esters, including this compound, which contributes to the desirable fruity and apple-like aromas in fermented foods and beverages.
Microbial fermentation is a complex process where microorganisms metabolize substrates like sugars and amino acids to produce a wide array of volatile compounds. nih.govnih.gov The formation of esters such as this compound is typically a result of the esterification of an alcohol (amyl alcohol) with a carboxylic acid (2-methylbutyric acid), both of which can be products of microbial metabolism. For instance, in the fermentation of certain food products, the presence of specific yeast strains, such as Pichia fermentans and Pichia anomala, has been positively correlated with the production of 3-methylbutyl 2-methylbutanoate, a closely related ester. semanticscholar.org This suggests that targeted selection of microbial strains could enhance the production of specific esters like this compound.
Bioconversion strategies involve the use of microorganisms to transform a specific precursor into a desired product. nih.gov In the context of this compound, this could involve providing either amyl alcohol or 2-methylbutyric acid as a precursor in the fermentation medium. The microorganisms would then facilitate the esterification reaction. Studies on fermented chili peppers have shown that the concentration of this compound can be significantly higher in products fermented with aged brine, which contains a more established microbial community. semanticscholar.org This indicates that the metabolic activity of a complex and adapted microbial consortium is beneficial for the production of this flavor compound.
The table below summarizes findings from studies where this compound was identified as a product of microbial fermentation.
| Product | Fermentation Substrate | Key Findings | Reference |
| This compound | Pickled Chili Peppers | Higher concentrations were found in jars with aged brine, suggesting the importance of the microbial consortium. semanticscholar.org | semanticscholar.org |
| This compound | Jerusalem Artichoke Juice | Identified as a volatile compound produced during spontaneous fermentation. nih.gov | nih.gov |
Enzymatic Synthesis and Biocatalysis for this compound Production
Enzymatic synthesis offers a more controlled and specific approach to producing this compound compared to microbial fermentation. This method utilizes isolated enzymes, typically lipases, as biocatalysts to facilitate the esterification reaction between an alcohol and a carboxylic acid. Lipases are widely used due to their ability to function in non-aqueous environments, which is favorable for ester synthesis as it shifts the reaction equilibrium towards product formation by minimizing hydrolysis.
The synthesis of various esters using lipases has been extensively studied. For example, lipases from Candida antarctica (often immobilized as Novozym 435) and Rhizomucor miehei have shown high efficiency in catalyzing esterification reactions. Research has demonstrated the successful synthesis of other flavor esters, such as isoamyl acetate (B1210297) and ethyl butyrate (B1204436), using immobilized lipases, highlighting the potential for applying similar systems for this compound production. researchgate.netresearchgate.net The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple batches, which is economically beneficial. mdpi.com
Key parameters that influence the efficiency of enzymatic ester synthesis include the choice of enzyme, the molar ratio of the substrates (alcohol and acid), reaction temperature, and the solvent used. For instance, in the synthesis of octyl formate (B1220265), Novozym 435 was identified as an effective catalyst, with optimal conditions determined for reactant molar ratio and temperature. mdpi.com Similar optimization studies would be necessary to maximize the yield of this compound. The enantioselective nature of some lipases can also be exploited to produce specific enantiomers of chiral esters, which can be important for achieving a desired aroma profile.
The following table presents examples of enzymatic synthesis of related flavor esters, illustrating the potential for this compound production.
| Enzyme | Substrates | Key Findings | Reference |
| Lipase (B570770) from Candida antarctica (CAL-B) | Racemic 2-methylbutyrate (B1264701) and benzylamine | Catalyzed the aminolysis to give the (R)-amide with 78% e.e., demonstrating selectivity. | whiterose.ac.uk |
| Lipase IM 20 (Rhizomucor miehei) | Racemic 2-methylbutanoic acid and methanol | Exhibited high enzymatic activity and enantioselectivity for the synthesis of (S)-2-methylbutanoic acid methyl ester. researchgate.net | researchgate.net |
| Novozym 435 | Formic acid and octanol | Achieved a maximum conversion of 96.51% for octyl formate synthesis under optimized conditions. mdpi.com | mdpi.com |
Chemo-enzymatic Synthetic Pathways
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective pathways for producing complex molecules. nih.govbeilstein-journals.org This approach is particularly valuable for the synthesis of chiral compounds, where enzymes can provide high stereoselectivity that is often difficult to achieve with purely chemical methods. nih.gov
For the production of this compound, a chemo-enzymatic pathway could involve the chemical synthesis of the precursor molecules, amyl alcohol and 2-methylbutyric acid, followed by an enzymatic esterification step. This strategy allows for the large-scale production of precursors using cost-effective chemical methods, while the final, often critical, esterification step is performed with high selectivity by a biocatalyst.
An example of a relevant chemo-enzymatic approach is the use of a lipase to resolve a racemic mixture of 2-methylbutyric acid. The enzyme can selectively esterify one enantiomer, allowing for the separation of the two forms and the production of an enantiomerically pure ester. For instance, lipases have been used for the enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester from racemic 2-methylbutanoic acid. researchgate.net This highlights the potential to produce specific enantiomers of this compound, which may have distinct and more desirable aroma characteristics.
The integration of chemical and enzymatic steps can be categorized in several ways, including:
Regio- and stereoselective late-stage functionalization: An enzyme is used to modify a chemically synthesized core structure. nih.govbeilstein-journals.org
In situ generation of highly reactive intermediates: An enzyme creates an unstable intermediate that then reacts chemically. nih.govbeilstein-journals.org
One-step construction of complex scaffolds: An enzyme catalyzes a key cyclization or condensation reaction. nih.govbeilstein-journals.org
While specific chemo-enzymatic pathways for this compound are not extensively detailed in the provided context, the principles and successful applications in the synthesis of other chiral esters and natural products strongly support the feasibility and potential benefits of this approach.
Future Research Directions and Challenges
Elucidation of Novel Biosynthetic Pathways
The biosynthesis of amyl-2-methylbutyrate in nature, particularly in fruits and fermented beverages, is a complex process primarily linked to amino acid metabolism. mdpi.com The precursor, 2-methylbutyric acid, is derived from the metabolic conversion of amino acids like isoleucine, leucine, and valine. researchgate.net However, the precise enzymatic steps and regulatory mechanisms governing its formation are not fully understood.
Future research will focus on identifying and characterizing novel biosynthetic pathways in various organisms. For instance, studies on different apple cultivars have shown that the characteristic aroma compounds, including this compound, can be derived from different metabolic pathways, such as amino acid and fatty acid metabolism. mdpi.com Research into the metabolism of isoleucine in yeast has identified several potential routes to 2-methylbutanol, a precursor to the amyl ester, highlighting the complexity of these pathways. researchgate.net Elucidating these alternative routes, such as the citramalate (B1227619) synthase pathway for isoleucine biosynthesis in apples, could provide new targets for metabolic engineering. pnas.org
A key challenge lies in the intricate network of metabolic pathways and the feedback regulation mechanisms that control the production of precursor molecules. pnas.org For example, threonine deaminase, an enzyme in the isoleucine biosynthesis pathway, is inhibited by isoleucine itself. pnas.org Understanding these regulatory networks is crucial for developing strategies to enhance the production of this compound.
Table 1: Key Precursors and Intermediates in this compound Biosynthesis
| Precursor/Intermediate | Role in Biosynthesis | Source Organisms/Fruits |
| Isoleucine | Primary amino acid precursor | Yeast, Apples, Pears researchgate.netresearchgate.netfrontiersin.org |
| 2-Methylbutanoic Acid | Direct carboxylic acid precursor | Apples, Fermented Beverages mdpi.comresearchgate.net |
| 2-Methylbutanol (Active Amyl Alcohol) | Alcohol precursor | Yeast researchgate.net |
| α-Keto-β-methylvalerate | Intermediate in isoleucine catabolism | Yeast, Apples researchgate.netpnas.org |
| 2-Methylbutyryl-CoA | Acyl-CoA intermediate | Pears frontiersin.org |
Advanced Analytical Techniques for Trace Analysis
The detection and quantification of this compound, often present in trace amounts within complex matrices like food and beverages, require highly sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds, including esters. nih.govmdpi.com
Future advancements in analytical techniques will likely focus on improving detection limits and simplifying sample preparation. Headspace solid-phase microextraction (HS-SPME) combined with GC-MS has proven effective for determining volatile compounds in apples. nih.gov However, there is a need for even more sensitive methods for in-situ and real-time analysis. The development of novel microextraction tools, such as paper-based thin-film solid-phase microextraction (p-TF-SPME), shows promise for the rapid detection of volatile metabolites from biological samples. rsc.org
A significant challenge is the potential for co-elution of isomers and other volatile compounds with similar retention times, which can complicate accurate quantification. Two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation power and is a promising tool for the comprehensive analysis of complex volatile profiles. core.ac.uk Furthermore, overcoming matrix effects from the sample, which can interfere with the analysis, remains a key area of research.
Biotechnological Optimization for Enhanced Production
The demand for natural flavor compounds has spurred research into biotechnological methods for the production of this compound. srce.hr Microbial fermentation and enzymatic synthesis offer sustainable and "natural" alternatives to chemical synthesis. srce.hrscispace.com
Future research will concentrate on optimizing these biotechnological processes for higher yields and efficiency. This includes screening for and engineering novel microbial strains, such as Bacillus subtilis and various yeasts, with enhanced capabilities for producing the necessary precursors. researchgate.netnih.gov Metabolic engineering of microorganisms to overexpress key enzymes in the biosynthetic pathway or to eliminate competing pathways is a promising strategy. google.comgoogle.com For instance, research has explored the heterologous expression of citramalate synthase genes in Saccharomyces cerevisiae to create a threonine-independent pathway for isoleucine biosynthesis. google.com
The optimization of fermentation conditions, such as media composition, temperature, and aeration, is also critical for maximizing production. nih.gov The use of immobilized enzymes in solvent-free systems is another area of active investigation, offering advantages such as enzyme reusability and simplified product purification. scispace.com Challenges include the potential toxicity of high concentrations of the product to the microbial cells and the cost-effectiveness of these biotechnological routes compared to traditional chemical synthesis. srce.hr
Comprehensive Ecological and Environmental Impact Assessments
While this compound is a naturally occurring compound, its large-scale industrial production and use necessitate a thorough understanding of its potential ecological and environmental impact. Information on the environmental fate of many flavor and fragrance compounds is often limited.
Future research should focus on comprehensive assessments of its biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms. perflavory.com Studies on related compounds like tert-amyl methyl ether (TAME) indicate that while it may not readily biodegrade, its potential for bioconcentration in aquatic organisms is low. nih.gov However, specific data for this compound is needed. The development of predictive models for the environmental fate of such compounds based on their chemical structure and properties will also be valuable.
A key challenge is the lack of extensive, publicly available data on the environmental impact of many individual flavor and fragrance compounds. vigon.com Conducting long-term environmental monitoring and ecotoxicological studies is essential to ensure the sustainable use of this compound.
Expanding Biological Activity and Application Studies
The primary application of this compound is as a flavor and fragrance agent. thegoodscentscompany.com However, there is growing interest in exploring other potential biological activities of this and related ester compounds.
Future research will likely investigate a broader range of biological effects, such as antimicrobial and nematicidal activities. Studies on essential oils containing this compound and its isomers have shown inhibitory effects against various microbes and nematodes. researchgate.net For example, isoamyl 2-methylbutanoate has demonstrated strong nematicidal activity against the pine wood nematode. researchgate.net Further research is needed to isolate the specific effects of this compound and to understand its mechanism of action.
The challenge lies in moving from in vitro studies to practical applications. This will require detailed investigations into the structure-activity relationships of these esters to potentially design more potent and selective agents. researchgate.net Furthermore, any new application will necessitate its own set of safety and efficacy evaluations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for AMYL-2-METHYLBUTYRATE, and what analytical techniques are recommended for verifying its purity and structure?
- Methodological Answer :
- Synthesis : Use acid-catalyzed esterification of 2-methylbutyric acid with amyl alcohol. Optimize molar ratios (e.g., 1:1.2 acid-to-alcohol) and reaction time (typically 4–6 hours under reflux). Catalysts like sulfuric acid (0.5–1% w/w) improve yield .
- Characterization :
- GC-MS : Analyze volatile fractions to confirm ester formation (retention time and mass spectra matching reference libraries).
- NMR : Use H NMR (δ 0.9–1.1 ppm for methyl groups, δ 4.1–4.3 ppm for ester oxygen-linked protons) and C NMR (δ 170–175 ppm for carbonyl carbon) .
- FTIR : Identify ester C=O stretching (1740–1720 cm) and C-O stretching (1250–1050 cm) .
Q. How should researchers handle and store this compound to maintain stability during experimental workflows?
- Methodological Answer :
- Storage : Store in amber glass vials under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or moisture .
- Handling : Use anhydrous solvents (e.g., dried dichloromethane) during reactions. Conduct stability assays under varying pH and temperature conditions to identify degradation thresholds .
Advanced Research Questions
Q. What methodologies are effective in resolving contradictory data regarding the physicochemical properties (e.g., solubility, boiling point) of this compound across different studies?
- Methodological Answer :
- Systematic Reanalysis : Compare experimental protocols (e.g., purity of starting materials, calibration of instruments) from conflicting studies. Use standardized reference materials (e.g., NIST-certified compounds) for calibration .
- Controlled Replication : Repeat experiments under strictly controlled conditions (e.g., humidity <10%, inert atmosphere) to isolate variables. Publish raw data (e.g., chromatograms, spectral peaks) for transparency .
- Meta-Analysis : Compile solubility and thermodynamic data (e.g., Hansen solubility parameters) from primary sources, applying statistical models to identify outliers or systemic errors .
Q. How can computational chemistry be integrated with experimental data to predict reaction outcomes (e.g., yield, byproducts) for this compound synthesis?
- Methodological Answer :
- Molecular Dynamics Simulations : Model esterification reactions using software like Gaussian or ORCA to optimize transition states and identify energy barriers. Validate predictions with experimental yields .
- DFT Calculations : Predict regioselectivity and side reactions (e.g., transesterification) by analyzing electron density maps and frontier molecular orbitals .
- Machine Learning : Train models on historical reaction datasets (e.g., Reaxys) to recommend optimal catalysts or solvent systems .
Q. What experimental designs are recommended for studying the stereochemical effects of this compound in enzymatic or catalytic systems?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with racemic standards .
- Kinetic Resolution : Monitor reaction progress using polarimetry or circular dichroism (CD) spectroscopy to assess enantiomeric excess (ee) .
- Enzyme Screening : Test esterase or lipase libraries (e.g., Candida antarctica Lipase B) for stereoselective hydrolysis. Optimize pH and temperature for maximal enantioselectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity or toxicity profiles of this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate bioassays using standardized cell lines (e.g., HepG2 for hepatotoxicity) and multiple concentrations (e.g., 0.1–100 µM). Include positive/negative controls (e.g., DMSO for solvent effects) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or reactive intermediates that may explain toxicity variations .
- Inter-Lab Collaboration : Share samples with independent labs to verify results, adhering to ISO/IEC 17025 guidelines for analytical consistency .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
